molecular formula C8H17N B1195747 (-)-Coniine CAS No. 5985-99-9

(-)-Coniine

Cat. No.: B1195747
CAS No.: 5985-99-9
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-MRVPVSSYSA-N
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Description

(-)-Coniine is a toxic alkaloid found in the plant Conium maculatum, commonly known as hemlock. It is a colorless, oily liquid with a strong, unpleasant odor. Historically, this compound is infamous for its use as a poison, most notably in the execution of the philosopher Socrates. The compound is a piperidine alkaloid, characterized by a six-membered ring containing one nitrogen atom.

Scientific Research Applications

Chemistry: In chemistry, (-)-Coniine is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of piperidine alkaloids.

Biology: Biologically, this compound is used to study the effects of alkaloid toxins on the nervous system. It is a potent neurotoxin that affects the nicotinic acetylcholine receptors.

Medicine: While this compound itself is not used therapeutically due to its toxicity, research into its mechanism of action has provided insights into the development of drugs targeting nicotinic receptors.

Industry: Industrial applications of this compound are limited due to its toxicity. it is occasionally used in the synthesis of other chemical compounds for research purposes.

Mechanism of Action

In pharmacology, this refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it could pose to health and the environment .

Future Directions

This could involve potential applications, ongoing research, and areas of interest for future study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Coniine can be achieved through several methods. One common synthetic route involves the reduction of 2-methylpyridine with sodium in ethanol, followed by catalytic hydrogenation. Another method includes the cyclization of 5-aminopentanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited commercial applications. when required, it is synthesized in controlled laboratory environments using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: (-)-Coniine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form conhydrine and other related compounds.

    Reduction: The compound can be reduced to form simpler piperidine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Conhydrine and other oxidized piperidine derivatives.

    Reduction: Simpler piperidine derivatives.

    Substitution: N-substituted coniine derivatives.

Comparison with Similar Compounds

    Nicotine: Another alkaloid that targets nicotinic acetylcholine receptors but has a different structure and pharmacological profile.

    Lobeline: A piperidine alkaloid with similar effects on the nervous system but less potent than (-)-Coniine.

    Sparteine: Another piperidine alkaloid with different pharmacological effects.

Uniqueness: this compound is unique due to its historical significance and its potent neurotoxic effects. Unlike nicotine and lobeline, this compound is primarily known for its toxicity rather than any therapeutic potential.

Properties

IUPAC Name

(2R)-2-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUANOUGZGEPO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019378
Record name Piperidine, 2-propyl-, (2R)-
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Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index]
Record name Coniine
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Boiling Point

133 °C
Record name CONIINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE
Record name CONIINE
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Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.69 [mmHg]
Record name Coniine
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Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
Record name CONIINE
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Color/Form

COLORLESS LIQUID

CAS No.

5985-99-9, 458-88-8
Record name (2R)-2-Propylpiperidine
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Record name Coniine, (-)-
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Record name Piperidine, 2-propyl-, (2R)-
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Record name Coniine
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Record name CONIINE, (-)-
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Record name CONIINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

SOLIDIFIES AROUND -2 °C
Record name CONIINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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